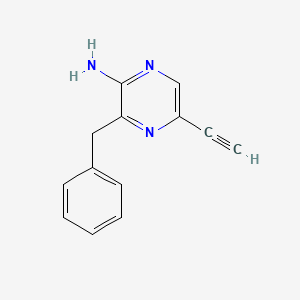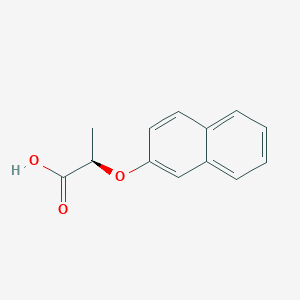
4-((Benzylamino)methyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Benzylamino)methyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzylamino)methyl)pyridin-3-amine typically involves the reaction of 4-chloromethylpyridine with benzylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Benzylamino)methyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-((Benzylamino)methyl)pyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-((Benzylamino)methyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Methylamino)methyl)pyridin-3-amine: Similar structure but with a methyl group instead of a benzyl group.
4-((Phenylamino)methyl)pyridin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
4-((Ethylamino)methyl)pyridin-3-amine: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
4-((Benzylamino)methyl)pyridin-3-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
4-[(benzylamino)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-10-15-7-6-12(13)9-16-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9,14H2 |
Clé InChI |
XAKUORVMFPCNQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=C(C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)
![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)


